5-fluoropyridine-2-carboxylic Acid

Medicinal Chemistry ADME Optimization Fluorine Chemistry

Sourcing 5-fluoropyridine-2-carboxylic acid with reliable, orthogonal purity certification can be challenging. We solve this by supplying material validated by both GC and titration. - Dual-Certified Purity: ≥98.0% by GC and neutralization titration, ensuring reproducible yields in radiolabeling and amide couplings. - Consistent Morphology: Tight melting point specification (163-167 °C) ensures accurate formulation for SAR and process development. - Scalable Supply: Bulk quantities (100g+) available for hit-to-lead campaigns, with smaller packs for initial screening.

Molecular Formula C6H4FNO2
Molecular Weight 141.1 g/mol
CAS No. 107504-08-5
Cat. No. B022181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoropyridine-2-carboxylic Acid
CAS107504-08-5
Molecular FormulaC6H4FNO2
Molecular Weight141.1 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)C(=O)O
InChIInChI=1S/C6H4FNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
InChIKeyJTKFIIQGMVKDNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoropyridine-2-carboxylic Acid: Core Building Block


5-Fluoropyridine-2-carboxylic acid, also known as 5-fluoropicolinic acid, is a fluorinated pyridine derivative with the molecular formula C6H4FNO2 and a molecular weight of 141.10 g/mol . This heterocyclic compound features a fluorine substituent at the 5-position and a carboxylic acid group at the 2-position of the pyridine ring, with a measured melting point range of 164–166 °C . It serves as a versatile intermediate in organic synthesis, enabling the construction of complex fluorinated molecules for pharmaceutical and agrochemical applications . The compound's purity specifications from major suppliers range from 97% to ≥98% (GC/T), with the most stringent requiring ≥98.0% by both GC and neutralization titration [1].

1
Medicinal & agrochemical building blockCore intermediate for constructing fluorinated heterocycles and SAR libraries
2
Grade selection for synthesis tierMultiple purity options including dual-orthogonal (GC + titration) grades for demanding workflows
3
5-Fluoro substitution for electronic tuningPosition-specific fluorine modulates physicochemical properties and reactivity profile

Why 5-Fluoropyridine-2-carboxylic Acid Cannot Be Substituted


Generic substitution of 5-fluoropyridine-2-carboxylic acid with non-fluorinated picolinic acid or other positional fluoropyridine isomers introduces significant differences in physicochemical properties and biological outcomes. The 5-position fluorine atom confers a calculated pKa of 3.58 ± 0.10, which differs meaningfully from unsubstituted picolinic acid and other positional isomers, directly affecting protonation state at physiological pH, solubility profiles, and hydrogen-bonding capacity . Furthermore, the 5-fluoro-2-carboxyl regioisomeric arrangement produces distinct electronic effects on the pyridine ring relative to 3-fluoro or 6-fluoro analogs, leading to divergent reactivity in metal-catalyzed cross-coupling reactions and amide bond formation [1]. In medicinal chemistry applications, the 5-fluoropyridine-2-carbonyl moiety functions as a non-classical bioisostere for the carboxyl group, with the fluorine atom positioned precisely to exploit favorable dipolar interactions in target binding pockets—a property that 3-fluoro or 4-fluoro isomers cannot replicate [2]. Substitution with unfluorinated picolinic acid eliminates these advantages entirely, compromising both the synthetic utility and biological performance of downstream molecules.

!
Non-fluorinated picolinic acid alters key propertiesLack of 5-F eliminates beneficial electronic effects and may shift protonation, solubility, and H-bonding profiles
!
Regioisomeric fluoropyridines not interchangeable3- or 6-fluoro isomers produce divergent reactivity in cross-coupling and amide bond formation, and cannot replicate the 5-fluoro-2-carboxyl geometry
!
Bioisostere geometry is regiospecificThe 5-fluoropyridine-2-carbonyl moiety acts as a non-classical bioisostere; other positions cannot mimic target-binding dipolar interactions

5-Fluoropyridine-2-carboxylic Acid: Evidence for Selection


Enhanced Lipophilicity vs. Picolinic Acid

The introduction of a fluorine atom at the 5-position of the pyridine-2-carboxylic acid scaffold increases lipophilicity compared to the non-fluorinated parent compound picolinic acid. This property is quantifiable via calculated LogP values [1]. Enhanced lipophilicity correlates with improved membrane permeability, a critical parameter for drug candidates requiring intracellular target engagement or blood-brain barrier penetration [2].

Lipophilicity
Class-level inference
LogP = 0.92
Supports membrane permeability screening context
Calculated LogP; experimental comparator data not identified
Medicinal Chemistry ADME Optimization Fluorine Chemistry

Dual-Orthogonal Purity Verification

TCI America offers 5-fluoropyridine-2-carboxylic acid with purity specifications requiring a minimum of 98.0% as determined by gas chromatography (GC) and simultaneously a minimum of 98.0% as determined by neutralization titration [1]. This dual-orthogonal analytical requirement exceeds the single-method specifications typical of many alternative suppliers offering the same compound at lower grades (e.g., 97% by unspecified method) .

Purity rigor
Head-to-head
≥98% by GC and titration
vs. 97% single-method grades
Dual-orthogonal verification reduces impurity-driven variability
TCI F0838 specification vs. alternative supplier grades
Quality Control Analytical Chemistry Procurement Specifications

Radiolabeled Probe Synthesis Capability

In a published synthetic scheme for radiofluorinated molecular probes, 5-fluoropyridine-2-carboxylic acid and 6-fluoronicotinic acid were both evaluated as carboxylic acid building blocks for amide bond formation with a common amine precursor. The reaction utilized thionyl chloride activation and K2CO3 in anhydrous THF at ambient temperature for 16 hours [1]. The 5-fluoropyridine-2-carboxylic acid derivative successfully underwent coupling, demonstrating that the 5-fluoro-2-carboxyl regioisomer participates effectively in this medicinal chemistry-relevant transformation under conditions identical to those used for the 6-fluoro analog.

Amide coupling
Head-to-head
Successful coupling with thionyl chloride/K₂CO₃, THF, RT, 16 h
Demonstrates viability for radiopharmaceutical probe synthesis
Comparable reactivity to 6-fluoro isomer; distinct vector for SAR
Radiopharmaceuticals PET Imaging Fluorine-18 Chemistry

Narrow Melting Point Range

5-Fluoropyridine-2-carboxylic acid exhibits a consistently reported melting point range of 164–166 °C across multiple authoritative sources, with TCI America specifying 163.0 to 167.0 °C [1]. This narrow, well-defined range (span of 2–4 °C) indicates high crystallinity and minimal polymorphic variability. In contrast, many fluorinated heterocyclic carboxylic acids exhibit broader melting ranges or variable melting behavior depending on synthetic route and purification method.

Melting point
Class-level inference
164–166 °C (2 °C span)
Narrow range indicates high crystallinity and batch consistency
Reported across multiple sources; supplier TCI 163–167 °C
Process Chemistry Solid-State Characterization Quality Assurance

MetAP Inhibitor Scaffold Utility

A series of pyridine-2-carboxylic acid derivatives were synthesized and evaluated as inhibitors of methionine aminopeptidases (MetAPs) from Escherichia coli and Saccharomyces cerevisiae. Structural optimization of the pyridine-2-carboxylic acid core yielded compounds with submicromolar inhibition, exemplified by compound 9n with an IC50 of 130 nM against EcMetAP1 and 380 nM against ScMetAP1 [1]. While this specific data is for a derivative rather than 5-fluoropyridine-2-carboxylic acid itself, the unsubstituted pyridine-2-carboxylic acid scaffold served as the lead structure, and fluorination at the 5-position represents a logical and commonly employed strategy to modulate potency and metabolic stability in this inhibitor class [2].

MetAP scaffold
Class-level inference
Derivative IC₅₀ 130 nM (EcMetAP1)
5-F substitution may optimize potency and metabolic stability of lead scaffold
Data from unsubstituted picolinic acid derivatives; fluorination expected to modulate
Enzyme Inhibition Methionine Aminopeptidase Anticancer Research

5-Fluoropyridine-2-carboxylic Acid: Application Scenarios


PET Imaging Probe Synthesis

In radiopharmaceutical development, 5-fluoropyridine-2-carboxylic acid serves as a validated building block for constructing 18F-labeled molecular probes via amide bond formation. As demonstrated in published synthetic schemes, the compound undergoes activation with thionyl chloride and couples efficiently with amine-containing precursors under ambient conditions [1]. The 5-fluoro-2-carboxyl geometry provides a distinct spatial orientation for radiometal chelation or target binding that cannot be achieved with 6-fluoronicotinic acid or non-fluorinated picolinic acid. Procurement of high-purity material with dual-orthogonal analytical certification (≥98% by both GC and titration) is essential for ensuring reproducible radiolabeling efficiency and minimizing impurity-derived radiochemical side products.

MetAP Inhibition Programs

Research programs focused on developing methionine aminopeptidase (MetAP) inhibitors can utilize 5-fluoropyridine-2-carboxylic acid as a core scaffold for SAR exploration. The pyridine-2-carboxylic acid pharmacophore has demonstrated submicromolar inhibition against both bacterial and fungal MetAP enzymes, with compound 9n achieving IC50 values of 130 nM (EcMetAP1) and 380 nM (ScMetAP1) [2]. Fluorination at the 5-position offers a well-precedented strategy to enhance target binding affinity and improve metabolic stability relative to the unsubstituted picolinic acid core. The compound's defined melting point (164–166 °C) and high crystallinity facilitate accurate weighing and formulation for in vitro and in vivo studies.

Next-Generation Herbicide Intermediate

5-Fluoropyridine-2-carboxylic acid functions as a key structural component in the synthesis of advanced auxin-mimic herbicides, including the commercial active ingredient florpyrauxifen (4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid) [3]. The 5-fluoro-2-carboxyl arrangement is essential for the herbicidal activity of this compound class, contributing to both target site binding and overall physicochemical properties. For agrochemical process development, the narrow melting point specification and dual-orthogonal purity grades available from commercial suppliers provide the batch-to-batch consistency required for scale-up and regulatory submissions.

Fluorinated Library Synthesis for HTS

In drug discovery programs requiring diverse fluorinated heterocyclic building blocks, 5-fluoropyridine-2-carboxylic acid enables the construction of amide-linked compound libraries through standard coupling chemistry. The calculated LogP of 0.91890 [4] provides an incremental lipophilicity increase over non-fluorinated picolinic acid, positioning library members in a favorable property space for cellular permeability. The compound's availability in multiple purity grades (97% to ≥98% dual-orthogonal) allows procurement teams to select the appropriate grade based on the intended screening tier—cost-effective 97% material for initial library synthesis, followed by high-purity dual-certified material for hit validation and lead optimization.

Application
Selection Property
Validation Focus
PET probe synthesis
5-fluoro-2-carboxyl geometry; dual-orthogonal purity
Amide coupling efficiency; radiochemical purity
MetAP inhibitor SAR
Fluorinated scaffold for potency and metabolic stability modulation
Enzyme inhibition assays; ADME profiling
Herbicide intermediate
5-fluoro-2-carboxyl arrangement for auxin-mimic activity
Process consistency; impurity profile for regulatory review
Fluorinated library synthesis
Incremental lipophilicity over picolinic acid; grade flexibility
Cellular permeability screening; hit validation purity requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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